N-(3-pyrrolidin-1-ylpropyl)adamantan-2-amine;dihydrochloride
Description
N-(3-pyrrolidin-1-ylpropyl)adamantan-2-amine;dihydrochloride is a compound that features a unique structure combining an adamantane core with a pyrrolidine moiety
Properties
IUPAC Name |
N-(3-pyrrolidin-1-ylpropyl)adamantan-2-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2.2ClH/c1-2-6-19(5-1)7-3-4-18-17-15-9-13-8-14(11-15)12-16(17)10-13;;/h13-18H,1-12H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGJSQQYLHYOAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCNC2C3CC4CC(C3)CC2C4.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-pyrrolidin-1-ylpropyl)adamantan-2-amine typically involves the reaction of adamantan-2-amine with 3-chloropropylpyrrolidine under basic conditions. The reaction is carried out in an organic solvent such as acetonitrile, with a base like sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(3-pyrrolidin-1-ylpropyl)adamantan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Reduced amine derivatives.
Substitution: Alkylated derivatives at the pyrrolidine moiety.
Scientific Research Applications
N-(3-pyrrolidin-1-ylpropyl)adamantan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-pyrrolidin-1-ylpropyl)adamantan-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The adamantane core provides structural rigidity, while the pyrrolidine moiety enhances binding affinity. This combination allows the compound to modulate biological pathways effectively, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-pyrrolidin-1-ylpropyl)adamantan-1-amine
- N-(3-pyrrolidin-1-ylpropyl)adamantan-2-amine
- N-(3-pyrrolidin-1-ylpropyl)adamantan-3-amine
Uniqueness
N-(3-pyrrolidin-1-ylpropyl)adamantan-2-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the pyrrolidine moiety on the adamantane core can significantly affect the compound’s interaction with molecular targets, making it distinct from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
